(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acid
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Overview
Description
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, an oxazole ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acid typically involves multiple steps:
Fmoc Protection:
Oxazole Formation: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step often involves coupling the Fmoc-protected amino acid with the oxazole derivative under peptide coupling conditions using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring.
Reduction: Reduction reactions may target the carbonyl groups or the oxazole ring.
Substitution: Nucleophilic substitution reactions can occur at various positions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in peptide synthesis due to the Fmoc protecting group.
Biology
In biological research, derivatives of this compound may be used to study enzyme interactions or as probes in biochemical assays.
Medicine
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of advanced materials.
Mechanism of Action
The mechanism of action for compounds like ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acid often involves interactions with specific molecular targets such as enzymes or receptors. The Fmoc group can be cleaved under basic conditions, revealing the active amine which can then participate in further biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid
- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-5-yl)propanoic acid
Uniqueness
The presence of the oxazole ring in ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acid distinguishes it from other similar compounds, potentially offering unique reactivity and interaction profiles.
Properties
Molecular Formula |
C21H18N2O5 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1,3-oxazol-5-yl)propanoic acid |
InChI |
InChI=1S/C21H18N2O5/c24-20(25)19(9-13-10-22-12-28-13)23-21(26)27-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18-19H,9,11H2,(H,23,26)(H,24,25)/t19-/m1/s1 |
InChI Key |
VKKCGLUGHSLCQU-LJQANCHMSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CN=CO4)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CO4)C(=O)O |
Origin of Product |
United States |
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